molecular formula C21H22ClN3O4 B5907454 N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE

N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B5907454
M. Wt: 415.9 g/mol
InChI Key: ZWBLMCBKLYJLDK-UHFFFAOYSA-N
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Description

N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE is an organic compound that features a pyrazole ring substituted with a chloromethyl group, a phenyl ring, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Chloromethylation: The pyrazole ring is then chloromethylated using chloromethyl methyl ether or similar reagents.

    Coupling with phenyl ring: The chloromethylated pyrazole is coupled with a phenyl ring through a nucleophilic substitution reaction.

    Formation of the trimethoxybenzamide moiety: The final step involves the coupling of the intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-3,4,5-TRIMETHOXYBENZOATE
  • N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-3,4,5-TRIMETHOXYBENZAMINE

Uniqueness

N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a trimethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[4-[(4-chloropyrazol-1-yl)methyl]phenyl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-27-18-8-16(9-19(28-2)20(18)29-3)21(26)23-10-14-4-6-15(7-5-14)12-25-13-17(22)11-24-25/h4-9,11,13H,10,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBLMCBKLYJLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=C(C=C2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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